1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole
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Overview
Description
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole is a synthetic organic compound characterized by the presence of trifluoromethyl groups and bromine atoms
Mechanism of Action
Mode of Action
Compounds with similar structures, such as 1h-1,2,3-triazole, have been reported to promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the proton conduction pathways.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used extensively in promoting organic transformations . This suggests that the compound might affect biochemical pathways related to these transformations.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, a study has shown that a 3,5-bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework was able to suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries . This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other chemical species.
Biochemical Analysis
Biochemical Properties
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For example, it can interact with cytochrome P450 enzymes, leading to altered metabolic pathways . Additionally, its interaction with proteins involved in signal transduction pathways can modulate cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the PI3K/AKT pathway, which is crucial for cell survival and proliferation . By modulating this pathway, the compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies[4][4].
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its binding to cytochrome P450 enzymes inhibits their catalytic function, leading to changes in metabolic pathways . Additionally, the compound can act as an allosteric modulator, altering the conformation of target proteins and affecting their function . These interactions can result in changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. The compound exhibits stability under various conditions, but its effects can change over time due to degradation or metabolic transformation . Long-term exposure to the compound has been shown to result in sustained inhibition of target enzymes and prolonged alterations in cellular function . These effects are particularly evident in in vitro studies, where the compound’s stability and activity can be closely monitored .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to the formation of metabolites that can further modulate biochemical processes . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter the balance of key metabolites in cells . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, influencing its localization and activity . For example, its interaction with membrane transporters can facilitate its uptake into cells, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the endoplasmic reticulum can enhance its interaction with cytochrome P450 enzymes, thereby modulating metabolic pathways . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the application of advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while reactions with thiols can produce thioether derivatives .
Scientific Research Applications
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dichloro-1H-1,2,4-triazole
- 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-diiodo-1H-1,2,4-triazole
- 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-difluoro-1H-1,2,4-triazole
Uniqueness
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole is unique due to the presence of both bromine atoms and trifluoromethyl groups, which confer distinct chemical and physical properties. The bromine atoms provide sites for further functionalization, while the trifluoromethyl groups enhance the compound’s stability and lipophilicity .
Properties
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3,5-dibromo-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Br2F6N3/c12-8-20-9(13)22(21-8)4-5-1-6(10(14,15)16)3-7(2-5)11(17,18)19/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOQFAPDCBUGRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN2C(=NC(=N2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Br2F6N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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